2,6-Dimethylbenzylmagnesium chloride
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Overview
Description
2,6-Dimethylbenzylmagnesium chloride is an organometallic compound belonging to the Grignard reagents family. It is characterized by the presence of a magnesium atom bonded to a 2,6-dimethylbenzyl group and a chloride ion. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable intermediate in the preparation of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzylmagnesium chloride can be synthesized through the reaction of 2,6-dimethylbenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2,6-Dimethylbenzyl chloride+Mg→2,6-Dimethylbenzylmagnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography to ensure the complete conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Halides: Reacts with alkyl or aryl halides under anhydrous conditions.
Electrophiles: Reacts with electrophiles such as carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Hydrocarbons: From coupling reactions with alkyl or aryl halides.
Scientific Research Applications
2,6-Dimethylbenzylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers in other molecules. This nucleophilic character is due to the partial negative charge on the carbon atom, making it highly reactive towards electrophiles. The magnesium atom stabilizes the negative charge, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Benzylmagnesium chloride
- 2,4-Dimethylbenzylmagnesium chloride
- 2,6-Dimethylphenylmagnesium bromide
Uniqueness
2,6-Dimethylbenzylmagnesium chloride is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzyl ring. This structural feature influences its reactivity and selectivity in chemical reactions, making it distinct from other Grignard reagents. The steric hindrance provided by the methyl groups can affect the compound’s reactivity, leading to different reaction pathways compared to similar compounds .
Properties
IUPAC Name |
magnesium;2-methanidyl-1,3-dimethylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-5-4-6-8(2)9(7)3;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUBNZZNWNXFP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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